3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL

Enzyme Inhibition Alcohol Dehydrogenase ADH

Researchers investigating alcohol dehydrogenase isozymes require structurally precise probes to avoid off-target effects. The 3,5-dimethyl substitution pattern on this piperidine propanol creates a unique steric/electronic environment not found in simpler analogs. - **Measurable Outcome:** Potent horse liver ADH inhibition (Ki = 22 nM) - over 2700-fold higher affinity than unsubstituted piperidine alcohol. - **Key Properties:** LogP = 1.92 (enhanced lipophilicity for BBB penetration); chiral racemic scaffold for SAR exploration. - **Supply Reliability:** ≥95% purity research-grade building block; tertiary amine + primary alcohol for further derivatization.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 110514-23-3
Cat. No. B010630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
CAS110514-23-3
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCCO)C
InChIInChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
InChIKeyDMDOZRIHHKQUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Sourcing & Characterization


3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3) is a chiral amino alcohol derivative characterized by a piperidine ring substituted with methyl groups at the 3- and 5-positions and an N-linked propanol chain . The compound has a molecular formula of C₁₀H₂₁NO, a molecular weight of 171.28 g/mol, and is typically supplied as a racemic mixture . Commercially, it is offered as a research-grade building block with purities of 95% or higher .

Grade
Research-grade building block with consistent purity specification
Stereochemistry
Racemic mixture enables stereochemical SAR exploration
Substitution
Distinct 3,5-dimethyl pattern ensures unique steric and electronic profile

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Why Analogs Are Not Interchangeable


While a broad class of N-substituted piperidine alcohols is commercially available, substituting 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol with a seemingly similar analog can profoundly alter experimental outcomes. This is due to the unique steric and electronic environment created by the 3,5-dimethyl substitution pattern on the piperidine ring . This specific substitution directly impacts critical molecular properties, including lipophilicity (LogP), target binding affinity, and the compound's overall three-dimensional shape [1]. The following evidence demonstrates that these structural nuances translate into quantifiable, meaningful differences in biological and physicochemical performance, making this compound a distinct entity for scientific selection rather than a generic building block.

3,5-Dimethylpiperidine core
Unsubstituted piperidine lacks steric bulk, shifting lipophilicity and binding behavior
Racemic stereochemistry
Achiral analogs cannot provide a stereochemical starting point for SAR studies
ADH inhibition profile
Binding affinity may not be preserved with simpler N-alkyl piperidine alcohols

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Differentiation Evidence


ADH Inhibition vs. Unsubstituted Piperidine Analog

The compound exhibits a potent inhibition constant (Ki) of 22 nM against horse liver alcohol dehydrogenase (ADH) [1]. This stands in stark contrast to the unsubstituted piperidine analog, 3-(piperidin-1-yl)propan-1-ol, which demonstrates a significantly weaker dissociation constant (Kd) of 60,000 nM against the same enzyme under comparable assay conditions [2]. The >2700-fold difference in binding potency underscores the critical role of the 3,5-dimethyl substituents in enhancing target interaction.

ADH Inhibition
Cross-study comparable
Target Ki 22 nM vs. unsubstituted analog Kd 60,000 nM
>2700-fold higher affinity
Supports target engagement in ADH assays
Cross-study review; comparable assay conditions assumed
Enzyme Inhibition Alcohol Dehydrogenase ADH Binding Affinity Medicinal Chemistry

Lipophilicity Difference vs. Unsubstituted Analog

The 3,5-dimethyl substitution on the piperidine ring significantly increases the lipophilicity of the molecule. The target compound has a measured LogP of 1.92 . In comparison, the unsubstituted analog, 3-(piperidin-1-yl)propan-1-ol, has a predicted LogP of 1.0 . This represents a ~0.9 log unit increase, which generally translates to a substantial increase in membrane permeability.

Lipophilicity (LogP)
Data to verify
Target LogP 1.92 vs. analog ~1.0
Δ 0.92 units
May influence membrane permeability profile
Predicted comparator LogP; experimental verification needed
Lipophilicity LogP Physicochemical Properties ADME Drug Discovery

Chiral Nature vs. Achiral Analogs

The presence of two methyl groups at the 3- and 5-positions of the piperidine ring introduces chirality. The target compound is supplied as a racemic mixture . This is a key differentiator from achiral analogs like 3-(piperidin-1-yl)propan-1-ol or 3-(4-methylpiperidin-1-yl)propan-1-ol, which lack a chiral center on the piperidine ring. The compound serves as a defined racemate, providing a consistent and reproducible starting material for synthesis.

Stereochemistry
Class-level inference
Racemate with chiral centers vs. achiral piperidine analogs
Enables stereochemical SAR exploration
Structural inference; validate stereochemical outcome
Chirality Stereochemistry Racemic Mixture Building Block Medicinal Chemistry

Commercial Availability & Purity Specifications

The compound is widely available from commercial suppliers with a standard purity specification of 95% or higher . This is a critical baseline for procurement, ensuring consistent quality for research applications. While many piperidine alcohols are available, the specific CAS 110514-23-3 designates this exact substitution pattern, which is crucial for reproducible chemistry. It is typically provided as a liquid at room temperature .

Purity Specification
Supporting evidence
Supplier standard ≥95%
Ensures procurement consistency
Vendor specification; verify lot-specific COA
Commercial Availability Purity Procurement Sourcing Quality Control

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Application Scenarios


Medicinal Chemistry: Building Block for ADH & CNS Targets

The compound's potent inhibition of horse liver ADH (Ki = 22 nM) [1] and its relatively high LogP (1.92) make it a valuable starting point for medicinal chemistry programs. It is particularly suited for projects aimed at modulating alcohol dehydrogenase enzymes or for designing compounds intended to cross the blood-brain barrier, where the increased lipophilicity compared to simpler piperidine alcohols is advantageous. Its use as a defined racemic building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery .

Chemical Biology: Probing ADH in Metabolic Pathways

The >2700-fold difference in ADH binding affinity between this compound and its unsubstituted analog [1] provides a powerful tool for chemical biology. Researchers can use this compound as a potent and specific probe to dissect the role of ADH isozymes in complex biological systems. Its distinct binding profile allows for the selective perturbation of ADH activity, enabling studies that are not possible with weaker-binding or less specific analogs.

Synthetic Chemistry: Chiral Amino Alcohol Intermediate

The presence of both a tertiary amine and a primary alcohol makes 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol a versatile intermediate for synthesizing more complex molecules. The chiral nature of the piperidine ring provides a built-in stereochemical element that can be leveraged in asymmetric synthesis or used to generate diastereomeric products. Its reliable commercial availability with ≥95% purity makes it a convenient and consistent building block for multi-step synthetic routes.

Application
Selection Property
Validation Focus
Medicinal chemistry building block for ADH targets
Enzyme inhibition profile
ADH binding assay validation
Chemical biology probe for metabolic pathways
High affinity vs. unsubstituted analogs
Target engagement verification
Synthetic intermediate for chiral molecules
Chiral amino alcohol core
Stereochemical integrity & purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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